Comprehensive Structure Elucidation of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: A Multidimensional Analytical Framework
Comprehensive Structure Elucidation of 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde: A Multidimensional Analytical Framework
Executive Summary & Molecular Topography
The compound 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde (CAS No. 885962-73-2) is a highly functionalized biphenyl derivative frequently utilized as an advanced intermediate in pharmaceutical synthesis and materials science[1]. With the molecular formula C14H11FO2 , its architecture presents a fascinating analytical challenge: a biphenyl core flanked by an electron-withdrawing aldehyde on Ring A, and a push-pull electronic system on Ring B driven by a highly electronegative 2-fluoro group and an electron-donating 3-methoxy group.
Elucidating this structure requires moving beyond basic 1D NMR. The steric hindrance around the biphenyl axis—induced by the ortho-fluorine atom—forces the rings out of coplanarity. To definitively prove the regiochemistry (the exact placement of the F and OCH3 groups) and the connectivity between the two isolated aromatic spin systems, researchers must employ a self-validating matrix of High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.
The Self-Validating Analytical Strategy
In modern structural elucidation, no single analytical technique is trusted in isolation. We construct a closed logical loop where isotopic data, scalar coupling, and spatial proximity must all agree. If a proposed structure violates any single parameter, the model is rejected.
Caption: The self-validating multidimensional workflow for biphenyl structure elucidation.
High-Resolution Mass Spectrometry (HRMS)
Before magnetic resonance is employed, the exact molecular formula must be locked. Using Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive ion mode, the protonated molecule [M+H]+ is observed.
-
Theoretical Exact Mass: For C14H12FO2+ , the calculated m/z is 231.0816.
-
Causality of Fragmentation: Collision-Induced Dissociation (CID) will typically yield a fragment at m/z 203 (loss of CO from the aldehyde) and m/z 216 (loss of a methyl radical from the methoxy group). This orthogonal fragmentation confirms the presence of both the terminal aldehyde and the ether linkage.
Multinuclear NMR Spectroscopy: The Core Engine
The Role of 19F as a "Spy" Nucleus
Fluorine-19 has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an exceptionally sensitive NMR probe[2]. In this molecule, the 19F nucleus acts as an internal ruler. Through-bond scalar coupling ( JCF ) between the fluorine atom and the carbons of Ring B splits the 13C signals into doublets. The magnitude of this splitting is strictly distance-dependent[3]:
-
1JCF (1-bond): ~240–250 Hz (Identifies C-2', the fluorine-bearing carbon).
-
2JCF (2-bond): ~10–20 Hz (Identifies adjacent carbons C-1' and C-3').
-
3JCF (3-bond): ~3–10 Hz (Identifies meta carbons C-4' and C-6').
By mapping these JCF values, the 1,2,3-trisubstitution pattern of Ring B is mathematically proven without relying on proton chemical shifts alone. To maximize sensitivity and simplify the carbon spectrum, modern laboratories utilize specialized HFX triple-resonance probes to acquire 13C{1H,19F} spectra, which simultaneously decouple both protons and fluorine, collapsing the complex carbon multiplets into sharp, highly resolved singlets[4].
2D NMR Connectivity & Spatial Mapping
The most significant hurdle in biphenyl elucidation is proving that Ring A and Ring B are actually connected, as they are separated by a quaternary-quaternary bond (C-4 to C-1') which breaks the contiguous proton spin system[5].
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is optimized to detect 3-bond ( 3JCH ) couplings[6]. The protons ortho to the biphenyl linkage on Ring A (H-3/H-5) will show a strong cross-peak to the quaternary carbon of Ring B (C-1'). Conversely, H-6' on Ring B will show an HMBC correlation to C-4 of Ring A. This bridges the quaternary gap.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): While HMBC proves through-bond connectivity, NOESY proves through-space proximity. A critical NOE cross-peak will be observed between the methoxy protons ( −OCH3 ) and the adjacent aromatic proton (H-4'). Furthermore, inter-ring NOEs between H-3/H-5 (Ring A) and H-6' (Ring B) confirm the spatial arrangement of the biphenyl axis.
Caption: Critical heteronuclear and spatial correlations bridging the biphenyl system.
Quantitative Data Synthesis
The synthesis of the 1D and 2D NMR data yields a complete, unambiguous assignment of the molecule. The table below summarizes the expected spectral parameters based on the established scalar and spatial relationships of fluorinated biphenyls.
| Position | Moiety | 1H NMR (ppm, mult, J in Hz) | 13C NMR (ppm, mult, JCF in Hz) | Key HMBC ( 1H→13C ) | Key NOESY |
| 1 | Ring A (C-CHO) | - | 136.0 (s) | - | - |
| 2, 6 | Ring A (CH) | 7.95 (d, 8.2) | 130.5 (s) | C-1, C-4, CHO | H-3, H-5, CHO |
| 3, 5 | Ring A (CH) | 7.70 (d, 8.2) | 127.8 (s) | C-1, C-4, C-1' | H-2, H-6, H-6' |
| 4 | Ring A (C-Ar) | - | 145.2 (s) | - | - |
| 1' | Ring B (C-Ar) | - | 128.5 (d, 2JCF≈14 ) | - | - |
| 2' | Ring B (C-F) | - | 153.0 (d, 1JCF≈248 ) | - | - |
| 3' | Ring B (C-OMe) | - | 148.5 (d, 2JCF≈11 ) | - | - |
| 4' | Ring B (CH) | 7.05 (m) | 114.2 (d, 3JCF≈4 ) | C-2', C-6' | OMe |
| 5' | Ring B (CH) | 7.20 (t, 8.0) | 124.5 (d, 4JCF≈2 ) | C-1', C-3' | H-4', H-6' |
| 6' | Ring B (CH) | 7.10 (m) | 122.1 (d, 3JCF≈3 ) | C-2', C-4, C-4' | H-5', H-3/5 |
| CHO | Aldehyde | 10.05 (s) | 191.8 (s) | C-1, C-2, C-6 | H-2, H-6 |
| OMe | Methoxy | 3.95 (s) | 56.4 (s) | C-3' | H-4' |
Step-by-Step Experimental Methodology
To ensure reproducibility and high-fidelity data, the following protocol must be strictly adhered to:
Phase 1: Sample Preparation & HRMS
-
Dilution: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.
-
Acquisition: Inject 2 µL into an ESI-TOF mass spectrometer. Calibrate the instrument using a standard tuning mix to ensure mass accuracy within < 2 ppm.
-
Validation: Extract the exact mass for [M+H]+ and verify the isotopic fine structure matches the theoretical distribution for C14H11FO2 .
Phase 2: NMR Acquisition Setup
-
Sample Prep: Dissolve 15–20 mg of the compound in 0.6 mL of CDCl3 (containing 0.03% v/v TMS as an internal reference). Transfer to a high-quality 5 mm NMR tube.
-
Hardware: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled HFX triple-resonance probe to maximize 13C and 19F sensitivity[4].
-
1D Protocols:
-
1H NMR: 16 scans, relaxation delay ( D1 ) = 2.0 s, spectral width = 12 ppm.
-
19F NMR: 16 scans, D1 = 2.0 s, spectral width = 250 ppm.
-
13C{1H} NMR: 1024 scans, D1 = 2.0 s. Ensure sufficient digital resolution (at least 64k data points) to accurately measure the small 3JCF and 4JCF couplings.
-
Phase 3: 2D NMR Execution
-
HSQC: Run with a 1JCH optimization of 145 Hz. This will cleanly separate the overlapping aromatic protons by dispersing them across the carbon dimension.
-
HMBC: Optimize for long-range coupling ( nJCH ) of 8 Hz[6]. Critical Step: Increase the number of increments in the F1 ( 13C ) dimension to a minimum of 256 to prevent the JCF multiplets from blurring the cross-peaks of adjacent quaternary carbons.
-
NOESY: Set the mixing time ( τm ) to 400 ms. For a molecule of ~230 Da, this mixing time is optimal to allow NOE build-up in the positive regime without suffering from extensive spin-diffusion artifacts.
Sources
- 1. 4-(2-Fluoro-3-methoxyphenyl)benzaldehyde | 885962-73-2 [chemicalbook.com]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. jeolusa.com [jeolusa.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
